Chloroprocaine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

1.30e+00 g/L

Synonyms

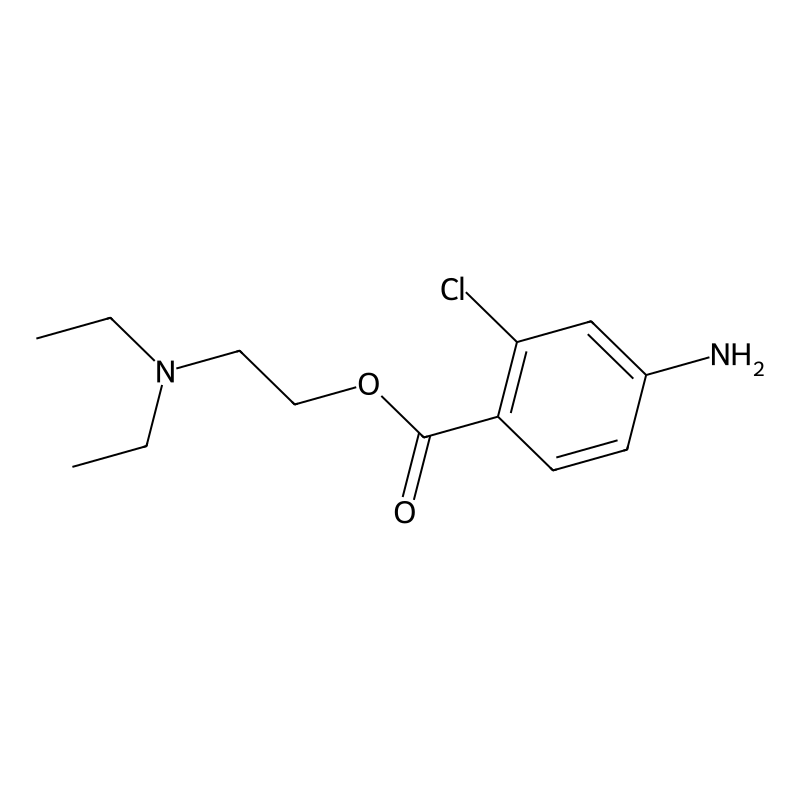

Canonical SMILES

Chloroprocaine is a synthetic amino ester local anesthetic distinguished by the presence of a chlorine atom at the 2-position of the benzene ring of the procaine molecule. This specific halogenation fundamentally alters its pharmacokinetic profile, making it one of the fastest-metabolized local anesthetics available. In physiological systems, chloroprocaine exhibits an exceptionally short plasma half-life of approximately 11 to 25 seconds, driven by ultra-rapid hydrolysis via plasma pseudocholinesterases [1]. For procurement and research, this compound serves as the premier baseline material for ultra-short-acting nerve block models, maternal-fetal pharmacological studies, and the development of rapid-recovery ambulatory formulations where minimizing systemic toxicity and preventing tissue accumulation are critical design parameters.

Research Fit

Substituting chloroprocaine with its non-halogenated parent compound, procaine, or standard amides like lidocaine fundamentally compromises experimental and clinical workflows requiring rapid offset. Procaine lacks the 2-chloro substitution, resulting in a plasma hydrolysis rate that is 3.5 to 4 times slower, which significantly prolongs systemic exposure and delays recovery times [1]. Conversely, substituting with amide-class anesthetics (e.g., lidocaine or bupivacaine) shifts the metabolic pathway entirely from plasma pseudocholinesterase hydrolysis to hepatic degradation. This shift not only extends the duration of action from under an hour to several hours but also introduces the risk of fetal ion trapping in obstetric models and transient neurological symptoms in spinal models. Chloroprocaine’s unique combination of high permissible dosing (2% to 3% concentrations) and near-instantaneous plasma clearance cannot be replicated by these generic alternatives.

Substitution Risk

Plasma Cholinesterase Hydrolysis Rate

The addition of a chlorine atom to the benzene ring of procaine drastically accelerates its enzymatic degradation. Quantitative pharmacokinetic studies demonstrate that chloroprocaine is hydrolyzed 3.5 to 4 times faster than procaine by plasma cholinesterase [1]. This results in an adult in vitro plasma half-life of just 21 to 25 seconds for chloroprocaine, compared to significantly longer durations for procaine and hours for hepatic-metabolized amides.

| Evidence Dimension | Rate of hydrolysis by plasma cholinesterase |

| Target Compound Data | Chloroprocaine (3.5 to 4-fold faster hydrolysis; half-life ~21-25 seconds) |

| Comparator Or Baseline | Procaine (Baseline hydrolysis rate) |

| Quantified Difference | 350% to 400% increase in hydrolysis rate for the halogenated target. |

| Conditions | In vitro human plasma pseudocholinesterase assay. |

Procuring chloroprocaine is essential for establishing in vivo models that require immediate cessation of anesthetic effects and near-zero systemic accumulation.

Procaine: 18.6 ± 0.9 nmol/min/mL

5.3-fold higher Vmax

Formulation Concentration and Onset Time

Despite having a higher pKa (8.7) than lidocaine (7.9), which typically predicts a slower onset due to lower non-ionized fractions at physiological pH, chloroprocaine achieves a faster onset of action. This is because its exceptionally low systemic toxicity permits the safe use of higher formulation concentrations (2% to 3%), creating a massive diffusion gradient [1]. In comparative epidural models, 1.5% chloroprocaine achieves adequate analgesia in a median of 7.0 minutes, compared to 12.0 minutes for 1% lidocaine [2].

| Evidence Dimension | Time to adequate analgesia (onset time) |

| Target Compound Data | Chloroprocaine 1.5% (7.0 minutes) |

| Comparator Or Baseline | Lidocaine 1% (12.0 minutes) |

| Quantified Difference | 41% reduction in onset time. |

| Conditions | Epidural administration in labor analgesia models. |

Allows formulators to design rapid-acting local anesthetic products without relying on the cardiovascular risks associated with high-dose amides.

Lidocaine: 7/8 (87.5%)

P = 0.0004

Fetal Ion Trapping and Placental Transfer Safety

In obstetric pharmacology models, fetal acidosis (pH 7.32–7.38) causes basic drugs to become highly ionized and trapped in the fetal circulation. While amide anesthetics like lidocaine and bupivacaine are susceptible to this ion trapping, chloroprocaine is exempt. Its half-life in fetal plasma is merely 15.4 seconds, ensuring that any drug crossing the placenta is metabolized before it can accumulate, regardless of fetal acidosis [1].

| Evidence Dimension | Fetal plasma half-life and ion trapping potential |

| Target Compound Data | Chloroprocaine (15.4 seconds fetal half-life; zero functional ion trapping) |

| Comparator Or Baseline | Amide Anesthetics (Hours-long half-life; high ion trapping in acidosis) |

| Quantified Difference | Complete elimination of ion trapping risk due to ultra-rapid fetal metabolism. |

| Conditions | Maternal-fetal placental transfer models with induced fetal acidosis. |

Makes chloroprocaine the strict procurement mandate for any maternal-fetal in vivo research involving local anesthetics.

Lidocaine: 3.1 h

Bupivacaine: 6.1 h

16% faster vs lidocaine, 57% vs bupivacaine

Motor Block Resolution for High-Throughput Ambulatory Models

For short-duration surgical models, the offset time of the anesthetic dictates throughput. When used in subarachnoid blocks (30–40 mg doses), chloroprocaine yields a time to unassisted ambulation of approximately 90 minutes[1]. In contrast, long-acting amides like bupivacaine can prolong motor block and delay ambulation for 240 to 380 minutes. Chloroprocaine achieves this rapid offset without the high incidence of transient neurological symptoms (TNS) associated with intermediate amides like lidocaine.

| Evidence Dimension | Time to postoperative mobilization/ambulation |

| Target Compound Data | Chloroprocaine (approx. 90 minutes) |

| Comparator Or Baseline | Bupivacaine (240 to 380 minutes) |

| Quantified Difference | 62% to 76% reduction in recovery time. |

| Conditions | Subarachnoid (spinal) block for procedures lasting <60 minutes. |

Crucial for laboratories and clinical trial designers optimizing rapid-turnaround, day-case surgical protocols.

Micturition: 269 vs 339 min (21% faster)

P < 0.001

Tetracaine solution: 72.1%

Non-inferior; 90% CI -13.56 to 3.28

Short-Acting Nerve Block and Ambulatory Surgery Models

Due to its ~90-minute ambulation recovery time and lack of transient neurological symptoms, chloroprocaine is the optimal active pharmaceutical ingredient (API) for developing ultra-short-acting spinal and peripheral block formulations[1].

Maternal-Fetal Pharmacological Research

Its unique inability to undergo fetal ion trapping—driven by a 15.4-second fetal plasma half-life—makes it the gold standard reference compound for studying placental drug transfer and obstetric anesthesia safety [2].

Pseudocholinesterase Activity Assays

Because its primary metabolic pathway relies entirely on plasma esterases, chloroprocaine is utilized in biochemical assays to evaluate atypical pseudocholinesterase enzyme kinetics and ester hydrolysis rates, serving as a rapid-turnaround substrate compared to procaine [2].

High-Concentration, Rapid-Onset Formulation Development

Its remarkably low systemic toxicity allows formulators to safely utilize 2% to 3% concentrations, creating a massive diffusion gradient that achieves faster onset times than standard lidocaine formulations without requiring epinephrine additives[1].

Application Fit

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

2.86 (LogP)

log Kow= 2.86

2.5

Odor

Decomposition

Melting Point

UNII

Related CAS

Drug Indication

Chloroprocaine is an ester class local anesthetic with labeled indications to provide anesthesia through infiltration, peripheral nerve, epidural, and caudal block. Due to its low potential for systemic toxicity, chloroprocaine has been used to identify inadvertent intravascular epidural catheter insertion in pregnant and non-pregnant adults.

Drug Classes

Therapeutic Uses

A LOCAL ANESTHETIC AGENT SIMILAR IN CHEM STRUCTURE & PHARMACOLOGICAL ACTION TO PARENT COMPD, PROCAINE HCL. IT IS MORE RAPID IN ONSET OF ACTION & HAS ANESTHETIC POTENCY AT LEAST TWICE THAT OF PROCAINE. TOXICITY IS LOW & QUALITATIVELY SIMILAR TO PROCAINE. /CHLOROPROCAINE HCL/

...USED TO PRODUCE ANESTHESIA BY TECHNIQUES OF INFILTRATION, FIELD BLOCK, & REGIONAL NERVE BLOCK, INCL CAUDAL & EPIDURAL BLOCK. /CHLOROPROCAINE HCL/

... ACT ON ANY PART OF THE NERVOUS SYSTEM & ON EVERY TYPE OF NERVE FIBER. /LOCAL ANESTHETICS/

For more Therapeutic Uses (Complete) data for CHLOROPROCAINE (13 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

ATC Code

N01 - Anesthetics

N01B - Anesthetics, local

N01BA - Esters of aminobenzoic acid

N01BA04 - Chloroprocaine

Mechanism of Action

Local anesthetics prevent the generation and the conduction of the nerve impulse. Their primary site of action is the cell membrane. ... Local anesthetics block conduction by decreasing or preventing the large transient increase in the permeability of excitable membranes to Na+ that normally is produced by a slight depolarization of the membrane. ... As the anesthetic action progressively develops in a nerve, the threshold for electrical excitability gradually increases, the rate of rise of the action potential declines, impulse conduction slows, and the safety factor for conduction decreases; these factors decrease the probability of propagation of the action potential, and nerve conduction fails. ... /Local anesthetics/ can block K+ channels. ... blockade of conduction is not accompanied by any large or consistent change in resting membrane potential due to block of K+ channels. /Local anesthetics/

... SITE AT WHICH LOCAL ANESTHETICS ACT, AT LEAST IN ... CHARGED FORM, IS ACCESSIBLE ONLY FROM THE INNER SURFACE OF THE MEMBRANE. ... LOCAL ANESTHETICS APPLIED EXTERNALLY FIRST MUST CROSS THE MEMBRANE BEFORE THEY CAN EXERT A BLOCKING ACTION. /LOCAL ANESTHETICS/

... /TWO POSSIBILITIES:/ ACHIEVE BLOCK BY INCR SURFACE PRESSURE OF LIPID LAYER THAT CONSTITUTES NERVE MEMBRANE ... CLOSING PORES THROUGH WHICH IONS MOVE. ... /OR:/ AFFECT PERMEABILITY BY INCR DEGREE OF DISORDER OF MEMBRANE. /LOCAL ANESTHETICS/

... ACID SALT MUST BE NEUTRALIZED IN TISSUE & FREE AMINE LIBERATED BEFORE DRUG CAN PENETRATE TISSUES & PRODUCE ANESTHETIC ACTION. ... FORM OF MOLECULE ACTIVE IN NERVE FIBERS IS CATION. ... CATION ... COMBINES WITH SOME RECEPTOR IN MEMBRANE TO PREVENT GENERATION OF ACTION POTENTIAL. /LOCAL ANESTHETICS/

... /SUGGESTED/ THAT PROCAINE ... DIMINISHES RELEASE OF ACETYLCHOLINE BY MOTOR-NERVE ENDINGS. /PROCAINE/

KEGG Target based Classification of Drugs

Voltage-gated ion channels

Sodium channels

SCN3A [HSA:6328] [KO:K04836]

Impurities

Other CAS

Absorption Distribution and Excretion

Like most local anesthetics and their metabolites, chloroprocaine is mainly excreted by the kidneys. The urinary excretion of chloroprocaine may be affected by urinary perfusion and factors that have an effect on urinary pH.

PROCAINE IS READILY ABSORBED FOLLOWING PARENTERAL ADMIN ... DOES NOT LONG REMAIN @ SITE OF INJECTION. ... FOLLOWING ABSORPTION, PROCAINE IS RAPIDLY HYDROLYZED ... /PROCAINE/

... Binding of the anesthetic to proteins in the serum and to tissues reduces the concentration of free drug in the systemic circulation and, consequently, reduces toxicity. ... /Ester local anesthetics/ are hydrolyzed and inactivated primarily by a plasma esterase, probably plasma cholinesterase. The liver also participates in hydrolysis of local anesthetics. /Local anesthetics/

THE SYSTEMIC TOXICITY OF CHLOROPROCAINE IS LESS THAN THAT OF ALL OTHER LOCAL ANESTHETICS BECAUSE OF ITS RAPID HYDROLYSIS BY PLASMA CHOLINESTERASE ... WHICH SHORTENS THE PLASMA HALF-LIFE.

... ENZYMATIC HYDROLYSIS OF PROCAINE /GIVES/ ... PARA-AMINOBENZOIC ACID & DIETHYLAMINOETHANOL. FORMER IS EXCRETED IN URINE TO EXTENT OF ABOUT 80%, EITHER UNCHANGED OR IN CONJUGATED FORM. ONLY 30% OF DIETHYLAMINOETHANOL CAN BE RECOVERED IN URINE; REMAINDER UNDERGOES METABOLIC DEGRADATION ... /PROCAINE/

For more Absorption, Distribution and Excretion (Complete) data for CHLOROPROCAINE (9 total), please visit the HSDB record page.

Metabolism Metabolites

2-DIETHYLAMINOETHYL 4-AMINO-2-CHLOROBENZOATE YIELDS 4-AMINO-2-CHLOROBENZOIC ACID IN GUINEA PIGS. LIVETT, BH & RM LEE, BIOCHEM PHARMAC 17, 385 (1968). /FROM TABLE/

HYDROLYZED /CHIEFLY/ BY PLASMA PSEUDOCHOLINESTERASES /& ALSO BY ESTERASES IN LIVER/ AS DIETHYLAMINOETHANOL & 2-CHLORO-4-AMINOBENZOIC ACID /HUMAN, PARENTERAL. ANIMAL STUDIES SUGGEST THAT SOME LOCAL ANESTHETICS MAY UNDERGO BILIARY RECYCLING/ /CHLOROPROCAINE HCL/

Chloroprocaine is rapidly metabolized in plasma by hydrolysis of the ester linkage by pseudocholinesterase. Route of Elimination: Chloroprocaine is rapidly metabolized in plasma by hydrolysis of the ester linkage by pseudocholinesterase. Urinary excretion is affected by urinary perfusion and factors affecting urinary pH. Half Life: 21 +/- 2 seconds

Wikipedia

Drug Warnings

... NOT EFFECTIVE TOPICALLY & HAS NOT BEEN STUDIED SUFFICIENTLY TO BE USED FOR SPINAL ANESTHETIC. /CHLOROPROCAINE HCL/

IN PRESENCE OF HEMORRHAGE, SYMPATHETIC BLOCK PRODUCED BY EPIDURAL ANESTHESIA BECOMES EXTREMELY SIGNIFICANT & MAY RESULT IN RAPID & DELETERIOUS CIRCULATORY CHANGES. /LOCAL ANESTHETICS/

ANIMALS WITH EXPTL PRODUCED HEPATIC DAMAGE ARE MUCH MORE SUSCEPTIBLE TO TOXIC ACTIONS OF LOCAL ANESTHETICS, SO THAT EXTENSIVE USE OF LOCAL ANESTHETIC IN PT WITH SEVERE HEPATIC DAMAGE SHOULD PERHAPS BE AVOIDED. /LOCAL ANESTHETICS/

For more Drug Warnings (Complete) data for CHLOROPROCAINE (19 total), please visit the HSDB record page.

Biological Half Life

... Plasma half-life /is/ approximately 25 seconds.

Use Classification

Methods of Manufacturing

...synthesized by esterification of 4-amino-2-chlorobenzoic acid with 2-diethylaminoethanol and subsequent transformation to the hydrochloride form. /Hydrochloride/

General Manufacturing Information

Clinical Laboratory Methods

GLC PROCEDURE CAPABLE OF DETECTING 10 NG INTACT CHLOROPROCAINE/ML OF BLOOD.

Interactions

EFFECTS OF PROCAINE & PHYSOSTIGMINE ARE ANTAGONISTIC, & THOSE OF PROCAINE & CURARE ADDITIVE. /PROCAINE/

... /Procaine/ is hydrolyzed in vivo to produce paraaminobenzoic acid, which inhibits the action of sulfonamides. /Procaine/

BUPIVACAINE & OTHER AMIDE LOCAL ANESTHETICS INHIBIT HYDROLYSIS OF CHLOROPROCAINE BY HUMAN SERUM.

For more Interactions (Complete) data for CHLOROPROCAINE (19 total), please visit the HSDB record page.

Stability Shelf Life

AQ SOLN ... TURN YELLOW ON STANDING /HCL/

Explore Compound Types